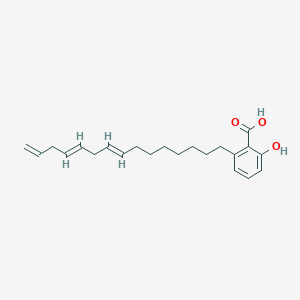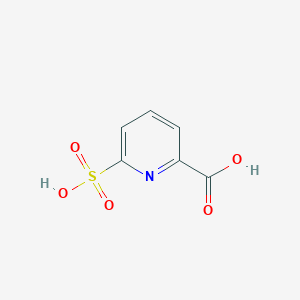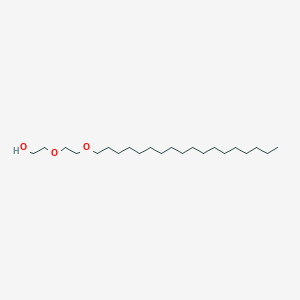
6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione, also known as juglone, is a natural organic compound found in the leaves, bark, and fruits of the black walnut tree. It has been used for centuries in traditional medicine for its antimicrobial, antifungal, and anti-inflammatory properties. In recent years, juglone has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
Juglone exerts its biological effects through various mechanisms, including the inhibition of enzymes involved in cancer cell growth and the induction of apoptosis, or programmed cell death. Juglone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and promoting cellular survival.
Effets Biochimiques Et Physiologiques
Juglone has been shown to have various biochemical and physiological effects on the body. It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. Juglone has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Juglone has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione also has some limitations. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione. One area of interest is its potential as a therapeutic agent for cancer. Juglone has been shown to exhibit anticancer effects in various types of cancer cells, and further research is needed to determine its efficacy and safety in animal and human studies. Another area of interest is its potential as a natural herbicide in agriculture. Juglone has been shown to be effective in controlling weeds and pests, and further research is needed to optimize its use and minimize its impact on the environment. Additionally, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione's ability to remove heavy metals from contaminated soil and water makes it a potential tool for environmental remediation. Further research is needed to determine its effectiveness and feasibility in real-world applications.
Méthodes De Synthèse
Juglone can be synthesized through the oxidation of juglansin, a natural compound found in the black walnut tree. The process involves the use of potassium permanganate and sulfuric acid to oxidize juglansin, resulting in the formation of 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione. The synthesis method has been optimized to increase the yield of 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione and reduce the production of unwanted byproducts.
Applications De Recherche Scientifique
Juglone has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been shown to exhibit anticancer, antidiabetic, and neuroprotective effects. In agriculture, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been used as a natural herbicide to control weeds and pests. In environmental science, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been studied for its potential to remove heavy metals from contaminated soil and water.
Propriétés
Numéro CAS |
15254-72-5 |
|---|---|
Nom du produit |
6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione |
Formule moléculaire |
C13H10O7 |
Poids moléculaire |
278.21 g/mol |
Nom IUPAC |
6-acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O7/c1-4(14)7-11(17)8-5(15)3-6(20-2)10(16)9(8)13(19)12(7)18/h3,17-19H,1-2H3 |
Clé InChI |
GEOIFUNYZMDHEN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C1O)O)C(=O)C(=CC2=O)OC)O |
SMILES canonique |
CC(=O)C1=C(C2=C(C(=C1O)O)C(=O)C(=CC2=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



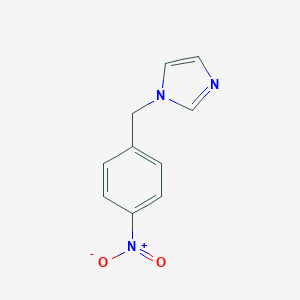
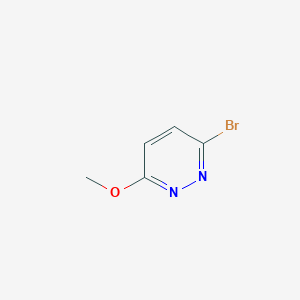

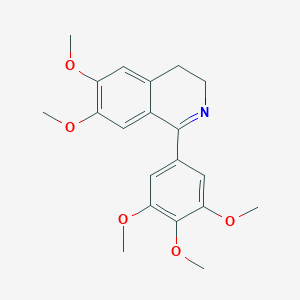

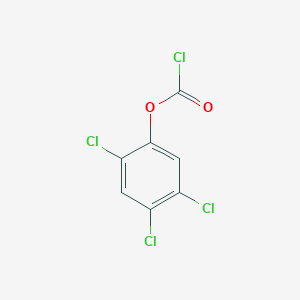
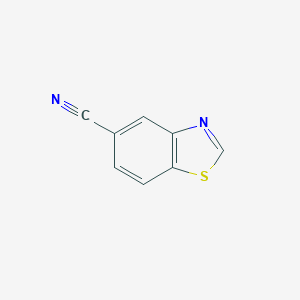
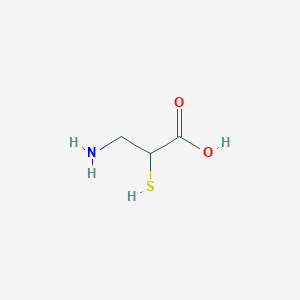
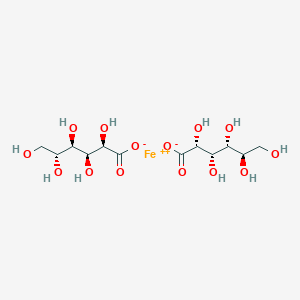
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
